molecular formula C11H15BrN2OS B5248112 (5-BROMO-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE

(5-BROMO-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE

Cat. No.: B5248112
M. Wt: 303.22 g/mol
InChI Key: ITXMBYKGXYLUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(5-BROMO-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (5-BROMO-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-BROMO-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE is unique due to its specific combination of a brominated thiophene ring and an ethyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2OS/c1-2-13-5-7-14(8-6-13)11(15)9-3-4-10(12)16-9/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXMBYKGXYLUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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